4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-(dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-17-10(18-2)8-6-3-4-15-9(6)16-5-7(8)11(12,13)14/h3-5,10H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIYSKYEYSCWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C2C=CNC2=NC=C1C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679107 | |
| Record name | 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-40-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(dimethoxymethyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can participate in various chemical reactions, such as the brønsted base-catalyzed pechmann-type reaction. In these reactions, the compound may interact with its targets, leading to changes in their structure and function.
Biochemical Pathways
It’s known that similar compounds can be involved in the synthesis of pyrones and pyridones. These compounds play crucial roles in various biochemical pathways, suggesting that 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may have wide-ranging effects on cellular biochemistry.
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that it may have a wide range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity.
Biochemical Analysis
Biochemical Properties
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to participate in radical trifluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting the metabolic pathways and overall biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the trifluoromethyl group contributes to the compound’s stability, reducing its degradation rate and prolonging its activity. Prolonged exposure to the compound can lead to cumulative effects, such as changes in cellular metabolism and gene expression, which may have long-term implications.
Biological Activity
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1261365-40-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C₁₁H₁₁F₃N₂O₂, with a molecular weight of 260.21 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties.
Antiinflammatory Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine possess anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharide (LPS) stimuli. These findings suggest that this compound may exhibit similar effects, potentially serving as a lead compound for developing anti-inflammatory agents .
Phosphodiesterase Inhibition
The biological evaluation of pyrrolo[2,3-b]pyridine derivatives has highlighted their role as selective phosphodiesterase (PDE) inhibitors. Specifically, compounds within this class have been shown to selectively inhibit PDE4B and PDE4D enzymes, which are implicated in various inflammatory diseases and central nervous system disorders. For example, one study reported that a related compound exhibited an IC50 value of 0.48 μM against PDE4B . This suggests that this compound could similarly affect PDE activity.
Anticancer Potential
The anticancer activity of pyrrolo[2,3-b]pyridine derivatives has been explored in various studies. Compounds in this class have demonstrated cytotoxic effects against different cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells . This selectivity is crucial for developing effective cancer therapeutics with minimal side effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolo ring system and substituents significantly influence the compound's potency and selectivity against target enzymes and receptors.
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased selectivity for PDE4B |
| Dimethoxymethyl substitution | Enhanced solubility and bioavailability |
| Alteration of substituents at position 4 | Variable impact on anticancer activity |
Case Studies
Several case studies have investigated the biological effects of related compounds:
- PDE Inhibition : A study demonstrated that a series of pyrrolo[2,3-b]pyridine derivatives were effective in inhibiting PDE4B activity with varying degrees of selectivity against PDE4D .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives against ovarian cancer cells and found promising results with certain modifications leading to enhanced potency .
- Anti-inflammatory Properties : A case study focused on the anti-inflammatory potential of similar compounds indicated significant inhibition of TNF-α release from stimulated macrophages .
Scientific Research Applications
Inhibition of Phosphodiesterases
Research has indicated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against phosphodiesterase 4B (PDE4B). Specifically, compounds similar to 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have shown promise in reducing pro-inflammatory cytokine release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases and conditions involving excessive TNF-α release .
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Another significant application involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a critical role in various cancers. A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3. Notably, compound 4h displayed strong antiproliferative effects on breast cancer cell lines and induced apoptosis, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies highlight how modifications to the pyrrolo[2,3-b]pyridine core can enhance biological activity. For instance:
- Substituent Variations : Alterations at the 5-position of the pyrrolo ring have been shown to influence binding affinity and selectivity towards PDE4B and FGFRs.
- Hydrophobic Interactions : The introduction of larger substituents may improve interactions within hydrophobic pockets of target proteins, enhancing inhibitory potency .
Case Study 1: PDE4B Inhibitors
In a comparative study of various pyrrolo[2,3-b]pyridine derivatives, compound 11h was identified as a selective PDE4B inhibitor with significant anti-inflammatory properties. The study emphasized its potential for treating chronic inflammatory conditions due to its ability to inhibit TNF-α release effectively .
Case Study 2: Anticancer Activity
A series of compounds derived from the pyrrolo[2,3-b]pyridine scaffold were evaluated for their anticancer properties. Compound 4h not only inhibited cell proliferation but also significantly reduced migration and invasion capabilities in breast cancer cell lines. This dual action suggests its potential as a therapeutic agent in cancer treatment .
Summary Table of Biological Activities
| Compound | Target | IC50 Value (nM) | Activity |
|---|---|---|---|
| 11h | PDE4B | 0.11 - 1.1 | Anti-inflammatory |
| 4h | FGFR1 | 7 | Anticancer |
| FGFR2 | 9 | Anticancer | |
| FGFR3 | 25 | Anticancer |
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position of the pyrrolo[2,3-b]pyridine scaffold is critical for modulating biological activity and physicochemical properties:
Key Observations :
Substituent Variations at Position 4
Position 4 modifications influence steric and electronic properties:
Key Observations :
Key Observations :
Preparation Methods
Synthesis via Condensation of Pyridine Derivatives with Formaldehyde Derivatives
Method Overview:
This approach involves the condensation of a suitably substituted pyridine or pyrrolo[2,3-b]pyridine precursor with dimethoxymethyl or related formaldehyde derivatives. The key steps include:
- Starting Material: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (or analogous derivatives)
- Reagents: Dimethoxybenzaldehyde or dimethoxymethyl compounds, potassium hydroxide (KOH) or sodium hydroxide (NaOH)
- Reaction Conditions:
- Solvent: Methanol or ethanol
- Temperature: Typically around 50°C
- Duration: 3-6 hours
Procedure Highlights:
In a representative study, 1 mmol of 1H-pyrrolo[2,3-b]pyridine was reacted with dimethoxybenzaldehyde in methanol with KOH. The mixture was stirred at 50°C for 5 hours, then poured into water, extracted with ethyl acetate, dried, and purified via column chromatography using silica gel with 5% methanol in dichloromethane (DCM). The yield was approximately 56%, producing the target compound as a white solid.
Pyrrolo[2,3-b]pyridine + Dimethoxymethyl aldehyde → 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Formylation and Subsequent Functionalization
Method Overview:
This strategy involves initial formylation of the pyrrolo[2,3-b]pyridine core, followed by functional group transformations to introduce the dimethoxymethyl group.
- Step 1: Formylation using Duff reaction or similar methods to obtain a formylated intermediate.
- Step 2: Nucleophilic addition or substitution to install the dimethoxymethyl group at the 4-position.
- Formylation: Using hexamine or paraformaldehyde under acidic or basic conditions to introduce an aldehyde at the desired position.
- Protection/Deprotection: The pyrrole nitrogen is protected with tosyl chloride or sodium hydride to prevent side reactions.
- Substitution: Nucleophilic addition of dimethoxybenzyl derivatives to the aldehyde or related intermediates, followed by oxidation if necessary.
Purification:
Column chromatography with silica gel, employing solvent systems like DCM with small percentages of methanol, yields the desired compound with moderate efficiency.
Suzuki Coupling and Cross-Coupling Approaches
Method Overview:
In some cases, the synthesis involves constructing the pyrrolo[2,3-b]pyridine core via cross-coupling reactions:
- Step 1: Synthesis of halogenated pyrrolo[2,3-b]pyridine intermediates (e.g., bromo derivatives).
- Step 2: Suzuki coupling with boronic acids bearing the dimethoxyphenyl or related groups to install the desired substituents at the 4- or 5-positions.
- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Solvent: Toluene, dioxane, or DMF
- Base: Potassium carbonate or cesium carbonate
- Temperature: 80–110°C
Outcome:
This method allows precise control over substitution patterns, enabling the synthesis of derivatives like this compound with high regioselectivity.
Key Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Condensation of pyridine derivatives | 1H-pyrrolo[2,3-b]pyridine + aldehyde | KOH, methanol | 50°C, 3–6 hours | 56 | Simple, efficient, suitable for scale-up |
| Formylation + Functionalization | Pyrrolo[2,3-b]pyridine + hexamine or formaldehyde | Tosyl chloride, NaH, oxidation agents | Variable, mild to moderate temperature | 40–55 | Allows for selective functionalization |
| Suzuki cross-coupling | Halogenated pyrrolo[2,3-b]pyridine + boronic acids | Pd catalysts, base, solvent | 80–110°C, 12–24 hours | 65–75 | High regioselectivity, versatile |
Research Findings and Considerations
- Reaction Efficiency: The condensation method in methanol with KOH provides a straightforward route with yields around 50–60%, suitable for laboratory scale synthesis.
- Substituent Effects: Incorporation of the trifluoromethyl group at the 5-position enhances biological activity, which can be achieved via starting materials or post-synthesis modifications.
- Purification Techniques: Column chromatography with silica gel and solvent systems like DCM/methanol are effective for isolating the target compound.
- Reaction Optimization: Temperature, solvent choice, and base strength significantly influence yields and purity, necessitating optimization for scale-up.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-b]pyridine core in 4-(dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodology : The pyrrolo[2,3-b]pyridine scaffold can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic ester intermediates. For example, Scheme 2 in demonstrates the use of 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis to introduce substituents at the 5-position . Key steps include halogenation (e.g., bromination at the 5-position) followed by coupling with boronic acids. The dimethoxymethyl group may be introduced via nucleophilic substitution or alkylation under basic conditions (e.g., NaH in THF) .
Q. How can the purity and identity of the synthesized compound be rigorously validated?
- Methodology : Reverse-phase HPLC with a Symmetry® C18 column (3.5 µm, 3.0 × 50 mm) at 1 mL/min flow rate and UV detection at 214 nm ensures ≥95% purity . Mass spectrometry (MS-ESI) and ¹H NMR are critical for structural confirmation. For instance, reports NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and MS data (e.g., [M+H]⁺ peaks) for related pyrrolo[2,3-b]pyridine derivatives .
Q. What are the primary challenges in optimizing reaction yields for trifluoromethyl-substituted pyrrolo[2,3-b]pyridines?
- Methodology : The electron-withdrawing trifluoromethyl group can hinder cross-coupling reactions. Strategies include using Pd catalysts with strong π-accepting ligands (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and optimizing reaction temperatures (e.g., 100°C in 1,2-dimethoxyethane) . Co-evaporation with pyridine to remove moisture, as described in , improves yields in moisture-sensitive reactions .
Advanced Research Questions
Q. How can computational tools guide structural modifications to enhance target binding (e.g., FGFR1 inhibition)?
- Methodology : Docking studies and WaterMap analysis (as in ) identify favorable interactions. For example, introducing a hydrogen bond acceptor at the 5-position of the pyrrolo[2,3-b]pyridine ring enhances binding to glycine-485 (G485) in FGFR1. Substituents like carbamoyl groups improve hydrophobic pocket interactions .
Q. What experimental approaches resolve contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives?
- Methodology : Orthogonal assays (e.g., enzymatic vs. cellular) and structural analogs clarify mechanisms. highlights the importance of substituent effects: replacing methoxyphenyl with cyclohexylamino groups increased JAK3 inhibition 10-fold, while carbamoyl groups improved selectivity . Dose-response curves and kinetic binding studies (e.g., SPR) further validate target engagement.
Q. How do substituent electronic effects influence the reactivity of the pyrrolo[2,3-b]pyridine core in functionalization reactions?
- Methodology : The trifluoromethyl group deactivates the ring, requiring electrophilic substitutions under strongly acidic or Lewis acid-catalyzed conditions. For example, nitration (HNO₃ at 0°C) or iodination (NIS in DMF) at the 3-position is feasible . DFT calculations predict electrophilic attack sites, validated by regioselective synthesis .
Key Research Findings
- Synthetic Efficiency : Boronic ester intermediates (e.g., 5-(tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) enable late-stage diversification via Suzuki coupling .
- Biological Activity : 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit potent FGFR1 inhibition (IC₅₀ < 10 nM) when substituted with hydrogen bond donors at the 5-position .
- Challenges : The trifluoromethyl group reduces solubility; PEGylation or prodrug strategies (e.g., ester hydrolysis) improve pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
